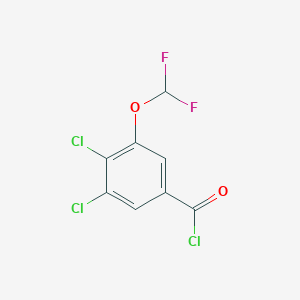

3,4-Dichloro-5-(difluoromethoxy)benzoyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,4-dichloro-5-(difluoromethoxy)benzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl3F2O2/c9-4-1-3(7(11)14)2-5(6(4)10)15-8(12)13/h1-2,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWDIQPRPMBTLON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1OC(F)F)Cl)Cl)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl3F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Safety Data Sheet (SDS) for 3,4-Dichloro-5-(difluoromethoxy)benzoyl chloride

An In-depth Technical Guide to the Safe Handling of 3,4-Dichloro-5-(difluoromethoxy)benzoyl chloride

Introduction: The Context for a Specialized Acyl Chloride

This compound is a highly functionalized aromatic acyl chloride. Its structural complexity, featuring dichlorination and a difluoromethoxy group, suggests its role as a specialized intermediate in the synthesis of high-value molecules, particularly in the fields of pharmaceuticals and agrochemicals.[1][2] The presence of multiple halogen atoms can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity, making such building blocks valuable in drug discovery.[3][4] However, the reactive acyl chloride group necessitates a thorough understanding of its hazards to ensure safe handling. This guide provides an in-depth analysis of its inferred safety profile, handling protocols, and emergency procedures for researchers and drug development professionals.

Section 1: Predicted Chemical and Physical Properties

Quantitative data for the title compound is not available. The following properties are estimated based on the known data for 3,4-Dichlorobenzoyl chloride and general principles of organic chemistry. These values should be used as a guide for handling and storage, not as certified specifications.

| Property | Predicted Value / Description | Rationale / Source Analogy |

| Molecular Formula | C₈H₃Cl₃F₂O₂ | - |

| Molecular Weight | 279.46 g/mol | - |

| Appearance | Colorless to light yellow fuming liquid or low-melting solid.[5] | Based on analogs like benzoyl chloride and dichlorobenzoyl chlorides.[5][6] |

| Odor | Pungent, sharp, irritating.[5] | Characteristic of acyl chlorides.[5] |

| Boiling Point | > 245 °C | Expected to be higher than 3,4-dichlorobenzoyl chloride due to increased molecular weight.[7] |

| Melting Point | Likely a low-melting solid near room temperature. | Analog 3,5-dichlorobenzoyl chloride melts at 24 - 28 °C.[6] |

| Solubility | Reacts violently with water and alcohols. Soluble in aprotic organic solvents (e.g., Toluene, Dichloromethane, THF).[5][8] | Standard reactivity for acyl chlorides.[8] |

| Reactivity | Highly reactive, moisture-sensitive, lachrymator.[5][6] | Characteristic of the acyl chloride functional group.[5][6] |

Section 2: Inferred Hazard Identification and Classification

Based on the known toxicology of benzoyl chlorides, this compound is presumed to be hazardous.[9][10][11] The primary hazards stem from its rapid reaction with water (including atmospheric moisture and water in biological tissues) to form hydrochloric acid (HCl), which is highly corrosive.[8]

| Hazard Class | GHS Category | Hazard Statement |

| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled.[9][11] |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[10] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin.[10] |

| Skin Corrosion / Irritation | Category 1B | H314: Causes severe skin burns and eye damage.[12] |

| Serious Eye Damage / Irritation | Category 1 | H318: Causes serious eye damage.[9] |

| Additional Hazards | - | Lachrymator (substance that causes tearing).[5][6] Reacts violently with water.[5] |

Section 3: First-Aid Measures: A Step-by-Step Protocol

Immediate action is critical in case of exposure. All laboratory personnel must be familiar with the location of emergency showers and eyewash stations.[13] The following protocols are based on established procedures for corrosive acyl chlorides.[12][14][15]

Protocol 3.1: Emergency Response to Exposure

-

Scene Safety: Ensure the area is safe to enter. If vapors are present, responders must wear appropriate respiratory protection. Remove the victim from the exposure source immediately.[16]

-

Call for Medical Assistance: Alert emergency services immediately. Provide them with the chemical name and, if possible, a copy of this guide or a relevant SDS for an analog compound.[15]

-

Inhalation Exposure:

-

Move the victim to fresh air and place them in a half-upright position to ease breathing.[8]

-

If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration, avoiding direct mouth-to-mouth contact.[14][15]

-

Seek immediate medical attention. Inhalation can cause delayed pulmonary edema, and medical observation is crucial.[8]

-

-

Skin Contact:

-

Do not hesitate. Immediately begin flushing the affected area with copious amounts of water for at least 15 minutes while simultaneously removing all contaminated clothing, shoes, and jewelry.[14][15]

-

Wash the skin thoroughly with soap and water after initial flushing.[14]

-

Seek immediate medical attention. Chemical burns require professional medical treatment.[8]

-

-

Eye Contact:

-

Immediately flush the eyes with lukewarm, gently flowing water for at least 15-20 minutes, holding the eyelids open to ensure complete irrigation of the eye and lid surfaces.

-

Remove contact lenses if present and easy to do so. Continue rinsing.[16]

-

Seek immediate medical attention from an ophthalmologist.

-

-

Ingestion:

-

DO NOT induce vomiting. [16][17] This can cause perforation of the esophagus.

-

If the person is conscious and able to swallow, have them rinse their mouth thoroughly with water and then drink one or two glasses of water to dilute the chemical.[17]

-

Never give anything by mouth to an unconscious person.[17]

-

Seek immediate medical attention.[8]

-

Visualization: First-Aid Decision Workflow

Caption: First-aid workflow following exposure.

Section 4: Safe Handling and Storage

The causality behind handling and storage protocols is the prevention of contact and inadvertent reaction. This compound's high reactivity demands stringent controls.

Engineering Controls

All manipulations of this compound, including weighing, transferring, and adding to reaction mixtures, MUST be conducted within a certified chemical fume hood to prevent inhalation of its corrosive and toxic vapors.[17][18] The work area should have smooth, easily cleanable surfaces.[19] An emergency shower and eyewash station must be located in the immediate vicinity of the work area.[13]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to create a self-validating system of protection.

-

Hand Protection: Use chemical-resistant gloves. A double-gloving strategy is recommended. Butyl rubber or Viton gloves are often preferred for aggressive chemicals, but always consult the glove manufacturer's specific resistance data. Change gloves immediately if contamination is suspected.

-

Eye and Face Protection: Wear tight-fitting chemical safety goggles in combination with a full-face shield to protect against splashes and fumes.[12]

-

Skin and Body Protection: Wear a flame-retardant laboratory coat, fully fastened. For larger quantities or tasks with a higher splash risk, a chemical-resistant apron or a full chemical protective suit (CPS) should be worn over the lab coat.[13] Ensure legs and feet are fully covered with long pants and closed-toe, chemical-resistant shoes.[15]

-

Respiratory Protection: For situations where engineering controls might not be sufficient (e.g., large spills, cleaning equipment), a full-face respirator with an appropriate acid gas/organic vapor cartridge or a self-contained breathing apparatus (SCBA) must be used.[12]

Visualization: Mandatory PPE Ensemble

Caption: Essential PPE for handling acyl chlorides.

Storage Requirements

Proper storage is crucial to maintain the compound's integrity and prevent hazardous situations.

-

Container: Store in the original, tightly sealed, corrosion-resistant container.[19] Containers that have been opened must be carefully resealed and kept upright.[17]

-

Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture.[13][20]

-

Location: Store in a dedicated, clearly marked corrosives cabinet.[6] The storage area must be cool, dry, and well-ventilated.[19][21] It should be a fireproof area without access to drains or sewers.[8]

-

Segregation: Crucially, store separately from incompatible materials such as strong bases, alcohols, amines, oxidizing agents, and water.[18][21]

Section 5: Stability and Reactivity

The reactivity of this compound is dominated by the electrophilic carbonyl carbon of the acyl chloride group.

-

Reactivity with Water: Reacts violently and exothermically with water, including atmospheric moisture, to produce 3,4-dichloro-5-(difluoromethoxy)benzoic acid and corrosive, toxic hydrogen chloride gas.[5][8] This is the primary reason for its moisture-sensitive and corrosive nature.

-

Chemical Stability: The compound is stable under recommended storage conditions (cool, dry, inert atmosphere).[13] However, it is highly sensitive to moisture.[6]

-

Conditions to Avoid: Exposure to moisture, water, heat, sparks, and open flames.[6][16]

-

Incompatible Materials:

-

Hazardous Decomposition Products: Thermal decomposition or combustion will produce toxic and corrosive fumes, including carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride (HCl).[16] In a fire involving chlorinated compounds, the formation of highly toxic phosgene gas is possible.[5][18]

Visualization: Chemical Incompatibility Map

Caption: Key incompatibilities to avoid during storage.

Section 6: Accidental Release and Fire-Fighting Measures

Spill Cleanup Protocol

-

Evacuate and Isolate: Immediately evacuate all non-essential personnel from the area and isolate the spill.[14] Increase ventilation if it is safe to do so.

-

Control Ignition Sources: Extinguish all nearby ignition sources (open flames, sparks).[16]

-

Don PPE: Before approaching the spill, don the full PPE ensemble described in Section 4, including respiratory protection.[16]

-

Containment: Cover drains to prevent environmental release.

-

Neutralization/Absorption:

-

DO NOT USE WATER. [5]

-

Cover the spill with a dry, inert absorbent material such as sand, dry earth, or vermiculite.[8][16] Do not use combustible materials like sawdust.

-

Once absorbed, carefully collect the material using non-sparking tools and place it into a designated, labeled, sealable container for hazardous waste.[16]

-

-

Decontamination: Clean the spill area thoroughly with a suitable solvent (e.g., acetone), followed by soap and water, collecting all cleaning materials as hazardous waste.

-

Disposal: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[12]

Fire-Fighting Procedures

-

Suitable Extinguishing Media: For a small fire, use dry chemical powder, carbon dioxide (CO₂), or alcohol-resistant foam. For a large fire, water spray or fog can be used, but from a safe distance and primarily to cool surrounding containers.[14]

-

Unsuitable Extinguishing Media: Do not use a direct water jet on the chemical itself, as this will cause a violent reaction and spread corrosive fumes.[5][16]

-

Specific Hazards: The compound itself may be combustible.[20] Fires will produce highly toxic and corrosive gases (HCl, CO, CO₂, potentially phosgene).[5] Vapors are heavier than air and can travel to an ignition source.[8]

-

Protective Equipment for Firefighters: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[11][16]

References

-

Acid Chlorides Warehouse Storage. Cubework.

-

Acid Chlorides and Chloroformates - Safety and Handling. BASF.

-

Guidance on Safe Storage of Chemicals in Laboratories. Health and Safety Authority.

-

Acrylyl Chloride - Report. CAMEO Chemicals, NOAA.

-

Standard Operating Procedure for the use of Acetyl chloride. Western Carolina University.

-

Standard Operating Procedure: Hydrochloric Acid. University of Texas at Dallas.

-

Safety Data Sheet: Acetyl chloride. Chemos GmbH & Co.KG.

-

Safety Data Sheet: Acetyl chloride.

-

Hydrochloric Acid Storage Tanks: Storage Requirements and Precautions. Poly Processing.

-

International Chemical Safety Card (ICSC) 0210 - Acetyl Chloride. ILO/WHO.

-

Safety Data Sheet: Benzoyl chloride. Sigma-Aldrich.

-

Safety Data Sheet: Benzoyl Chloride. TCI Chemicals.

-

Safety Data Sheet: 3,5-Dichlorobenzoyl chloride. Thermo Fisher Scientific.

-

Safety Data Sheet: 3,5-Dichlorobenzoyl chloride. Fisher Scientific.

-

Safety Data Sheet: Benzoyl chloride. ITW Reagents.

-

Safety Data Sheet: Benzoyl chloride. Millipore.

-

Benzoyl Chloride - CAMEO Chemicals. NOAA.

-

Safety Data Sheet: 3,4-Dichlorobenzoyl chloride. Fisher Scientific.

-

Safety Data Sheet: 3,4-Dichlorobenzoyl chloride. ECHEMI.

-

3-CHLORO-5-(TRIFLUOROMETHOXY)BENZOYL CHLORIDE. ECHEMI.

-

A Technical Guide to 3,4-Dichloro-5-fluorobenzenethiol. Benchchem.

-

Safety Data Sheet: Benzoyl chloride. PENTA.

-

A kind of synthetic method of 2,4-dichloro-5-fluorobenzoyl chloride. Patsnap.

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC, National Center for Biotechnology Information.

-

Synthesis of 3,5-dichlorobenzoyl chloride. ResearchGate.

-

Benzoyl chloride, 3,4-dichloro-. Cheméo.

-

3,4-Dichloro-5-(trifluoromethoxy)benzoyl chloride. BLDpharm.

-

Synthesis method of 3,5-dichlorobenzoyl chloride. Google Patents.

-

What is Benzoyl Chloride Used For? Applications, Benefits & Industry Insights. Chemtrade Asia.

-

Benzoyl chloride: Application, synthesis and toxicity. ChemicalBook.

-

Chemical synthesis method of 3,4,5-trimethoxy benzoyl chloride. Google Patents.

-

Application Notes and Protocols: 3,4-Dichloro-5-fluorothiophenol in Medicinal Chemistry. Benchchem.

-

Process for the preparation of chloro-benzoyl chlorides. Google Patents.

-

Benzoyl chloride: Human health tier II assessment. National Industrial Chemicals Notification and Assessment Scheme (NICNAS).

-

How likely is a side reaction to occur if I use benzoyl chloride to protect the exocyclic amine of a DMT protected 5-iodo-2'-deoxycytidine nucleoside? ResearchGate.

-

Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates. Chemical Society Reviews (RSC Publishing).

Sources

- 1. What is Benzoyl Chloride Used For? Applications, Benefits & Industry Insights - Gunjal Industries [gunjalindustries.com]

- 2. Benzoyl chloride: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]

- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. BENZOYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. WERCS Studio - Application Error [assets.thermofisher.com]

- 7. chemeo.com [chemeo.com]

- 8. ICSC 0210 - ACETYL CHLORIDE [chemicalsafety.ilo.org]

- 9. tcichemicals.com [tcichemicals.com]

- 10. itwreagents.com [itwreagents.com]

- 11. pentachemicals.eu [pentachemicals.eu]

- 12. echemi.com [echemi.com]

- 13. download.basf.com [download.basf.com]

- 14. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 15. wcu.edu [wcu.edu]

- 16. chemos.de [chemos.de]

- 17. chemistry.ucmerced.edu [chemistry.ucmerced.edu]

- 18. nottingham.ac.uk [nottingham.ac.uk]

- 19. cubework.com [cubework.com]

- 20. sigmaaldrich.cn [sigmaaldrich.cn]

- 21. ironcladenvironmental.com [ironcladenvironmental.com]

Solubility profile of 3,4-Dichloro-5-(difluoromethoxy)benzoyl chloride in organic solvents

Technical Whitepaper: Solubility Profiling & Solvent Selection for 3,4-Dichloro-5-(difluoromethoxy)benzoyl Chloride

Executive Summary

This technical guide provides a comprehensive solubility and handling profile for This compound . Due to the high electrophilicity of the acyl chloride moiety and the lipophilic nature of the halogenated aryl core, this compound exhibits a binary solubility behavior: it is highly soluble in aprotic organic solvents but chemically unstable in protic media.

This document moves beyond simple "dissolution" data to address the solvolytic stability of the compound—a critical factor often overlooked in drug development workflows. It establishes the "Methyl Ester Quench Method" as the gold standard for analytical quantification and warns against the common error of using DMSO as a stock solvent for this specific class of electrophiles.

Molecular Architecture & Solubility Prediction

To understand the solubility profile, we must first analyze the structural determinants governing intermolecular forces.

-

Lipophilic Core (Solubility Driver): The 3,4-dichloro and 5-difluoromethoxy substituents create a highly lipophilic, electron-deficient aromatic ring. This facilitates strong interaction with non-polar and moderately polar aprotic solvents (e.g., Toluene, DCM) via

- -

Acyl Chloride Moiety (Reactivity Driver): The carbonyl carbon is activated by the electron-withdrawing chlorine atoms and the difluoromethoxy group. This makes the molecule susceptible to rapid nucleophilic attack, rendering protic solvents (water, alcohols) effectively "reactive reagents" rather than inert carriers.

Hansen Solubility Parameter (HSP) Prediction

Based on Group Contribution Methods for analogous benzoyl chlorides:

-

(Dispersion): High (~19-20 MPa

-

(Polarity): Moderate (~6-8 MPa

-

(Hydrogen Bonding): Low (~3-4 MPa

Critical Solvent Compatibility Profile

The following classification dictates solvent selection for synthesis, purification, and analysis.

Table 1: Solvent Compatibility Matrix

| Solvent Class | Specific Solvents | Solubility Status | Stability Status | Application Recommendation |

| Chlorinated | Dichloromethane (DCM), Chloroform, 1,2-DCE | High (>100 mg/mL) | Stable | Primary Choice. Ideal for reactions and transfers. |

| Aromatic | Toluene, Xylene, Chlorobenzene | High (>80 mg/mL) | Stable | Excellent for reflux reactions; easy to dry azeotropically. |

| Ethers | THF, 2-MeTHF, MTBE, 1,4-Dioxane | Moderate-High | Stable * | Good general solvents. Must be anhydrous (peroxide-free). |

| Esters | Ethyl Acetate, Isopropyl Acetate | Moderate | Conditional | Usable if strictly anhydrous. Wet EtOAc causes hydrolysis. |

| Polar Aprotic | DMSO, DMF, DMAc | High | UNSTABLE | FORBIDDEN. See "The DMSO Trap" below. |

| Protic | Water, Methanol, Ethanol, Isopropanol | Reacts | Reacts | Do Not Use. Forms acid or ester byproducts immediately. |

| Alkanes | Hexane, Heptane, Cyclohexane | Low (<5 mg/mL) | Stable | Use as anti-solvents for crystallization. |

The "DMSO Trap": A Critical Warning

Researchers often use DMSO for biological stock solutions. Do not use DMSO for this compound.

-

Mechanism: Acyl chlorides react with sulfoxides (like DMSO) in a Pummerer-like rearrangement or Kornblum oxidation pathway, especially upon heating or prolonged storage. This generates chloromethyl sulfides and carboxylic acids, contaminating the sample.

-

Alternative: For biological assays, dissolve in pure DMSO immediately prior to dosing (seconds before), or use DMAc/Acetonitrile if the assay tolerates it.

Experimental Protocols

Protocol A: Visual Solubility Determination (Step-by-Step)

Since this compound hydrolyzes, standard aqueous solubility tests are invalid. This protocol ensures inert conditions.

-

Preparation: Dry all glassware in an oven at 120°C. Cool in a desiccator. Use Schlenk lines or nitrogen-flushed glovebags.

-

Weighing: Weigh 100 mg of this compound into a 4 mL vial.

-

Solvent Addition: Add the target anhydrous solvent in 100

L increments using a gas-tight syringe. -

Observation: Vortex for 30 seconds after each addition.

-

Soluble: Clear solution, no particulates.

-

Insoluble: Persistent turbidity or pellet formation.

-

-

Calculation:

.

Protocol B: Quantitative Analysis via Methyl Ester Derivatization

Direct HPLC analysis of the acid chloride is unreliable due to on-column hydrolysis. This method chemically stabilizes the analyte.

-

Sampling: Take 50

L of the solvated stock solution. -

Quenching: Immediately inject into a vial containing 950

L of HPLC-grade Methanol (excess).-

Reaction:

-

-

Incubation: Allow to stand at room temperature for 10 minutes to ensure complete conversion to the methyl ester.

-

Analysis: Inject the methanolic solution into the HPLC.

-

Target Analyte: Methyl 3,4-dichloro-5-(difluoromethoxy)benzoate.

-

Quantification: Back-calculate the concentration of the acid chloride based on the molar mass ratio (Ratio

0.95).

-

Visualization of Workflows

Figure 1: Solvent Selection Decision Tree

A logical framework for selecting the correct solvent based on application needs.

Caption: Decision logic for selecting solvents compatible with reactive acyl chlorides.

Figure 2: Analytical Derivatization Workflow

The self-validating protocol for accurate quantification.

Caption: Derivatization workflow to prevent on-column hydrolysis during analysis.

Handling & Stability

-

Moisture Sensitivity: The difluoromethoxy group does not protect the benzoyl chloride from hydrolysis. Exposure to atmospheric moisture will generate HCl gas and the corresponding benzoic acid solid.

-

Corrosivity: The compound is corrosive.[1][2] Upon contact with water (mucous membranes), it releases HCl and potentially trace HF if the difluoromethoxy group degrades under extreme acidic conditions (though the ether linkage is generally stable, the acyl chloride is the primary hazard).

-

Storage: Store under Argon or Nitrogen atmosphere at 2–8°C. Seal with Parafilm/Teflon tape.

References

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

-

Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.

-

Mancuso, A. J., & Swern, D. (1981). Activated dimethyl sulfoxide: useful reagents for synthesis. Synthesis, 1981(03), 165-185. (Mechanistic basis for DMSO incompatibility).

-

Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press.

-

BenchChem. (2025).[3] Solubility Profile of o-Toluoyl Chloride (Analogous Structure).

Sources

Literature review of 3,4-Dichloro-5-(difluoromethoxy)benzoyl chloride applications

The following technical guide details the chemical profile, synthesis, and applications of 3,4-Dichloro-5-(difluoromethoxy)benzoyl chloride , a specialized fluorinated building block used in advanced medicinal chemistry and agrochemical discovery.

Advanced Fluorinated Intermediates for Next-Generation Bioactive Scaffolds

Executive Summary

This compound is a high-value electrophilic intermediate designed for the precise installation of the 3,4-dichloro-5-(difluoromethoxy)phenyl moiety. This structural motif combines the metabolic robustness of aryl chlorides with the unique physicochemical properties of the difluoromethoxy group (

In modern drug discovery, this compound serves as a critical tool for scaffold hopping and bioisosteric replacement . The

Chemical Profile & Properties[1][2][3][4]

| Property | Specification |

| Chemical Name | This compound |

| Molecular Formula | |

| Molecular Weight | 275.46 g/mol |

| Physical State | Pale yellow to colorless liquid or low-melting solid (dependent on purity) |

| Boiling Point | ~280°C (Predicted) |

| Reactivity | Highly electrophilic; hydrolyzes rapidly to the corresponding benzoic acid. |

| Key Functionality | Acid Chloride ( |

| Related CAS | 1806350-65-1 (Benzyl bromide deriv.), 1806297-50-6 (Mandelic acid deriv.) |

Structural Analysis

-

3,4-Dichloro Substitution: Provides steric bulk and electron-withdrawing character, deactivating the ring against oxidative metabolism (e.g., P450 hydroxylation) at the most vulnerable positions.

-

5-Difluoromethoxy Group: A "lipophilic hydroxyl" mimic. The

proton is acidic enough to act as a weak hydrogen bond donor, improving binding affinity in specific protein pockets (e.g., enzyme active sites) while maintaining high lipophilicity (LogP modulation).

Synthesis & Manufacturing Logic

The synthesis of the acid chloride is typically the final step in a convergent pathway starting from substituted phenols.

Retrosynthetic Pathway

The manufacturing logic follows a linear sequence to ensure regioselectivity of the halogenation and alkylation steps.

Figure 1: Synthetic workflow for the production of the acid chloride from the hydroxy-acid precursor.

Key Synthetic Considerations

-

O-Difluoromethylation: The critical step involves reacting the phenolic hydroxyl group with a difluorocarbene source (e.g., chlorodifluoromethane or sodium chlorodifluoroacetate). This reaction is sensitive to water and requires a polar aprotic solvent (DMF or NMP) and a base (

or -

Acid Chloride Formation: The conversion of the benzoic acid to the acid chloride is standard (using Thionyl Chloride or Oxalyl Chloride). However, the presence of the

group requires careful temperature control to prevent acid-catalyzed cleavage of the difluoromethyl ether.

Key Applications

Medicinal Chemistry: PDE4 and Kinase Inhibitors

The 3,4-dichloro-5-(difluoromethoxy)phenyl motif is a structural analog to the scaffolds found in Roflumilast (a PDE4 inhibitor) and various tyrosine kinase inhibitors.

-

Mechanism: The acid chloride is coupled with heterocyclic amines (e.g., aminopyridines, aminopyrazoles) to form amide-linked inhibitors.

-

Benefit: The substitution pattern offers a unique "vector" for exploring Structure-Activity Relationships (SAR). The two chlorines fill hydrophobic pockets, while the difluoromethoxy group can interact with polar residues (e.g., Serine or Threonine) within the binding site.

Agrochemical Discovery

In the development of herbicides and fungicides, this intermediate is used to synthesize benzamides and mandelamides .

-

Resistance Breaking: The specific 3,4,5-substitution pattern is often novel to existing resistance mechanisms, allowing new molecules to bypass metabolic degradation in resistant weed biotypes.

-

Target: Protoporphyrinogen Oxidase (PPO) inhibitors often utilize substituted phenyl rings linked to heterocycles. This acid chloride provides the "phenyl tail" for such molecules.

Experimental Protocols

Safety Warning: This compound is corrosive and a lachrymator. All operations must be performed in a fume hood wearing appropriate PPE (gloves, goggles, lab coat).

Protocol A: General Amide Coupling (Schotten-Baumann Conditions)

This protocol describes the coupling of the acid chloride with a secondary amine to form a bioactive amide.

Materials:

-

This compound (1.0 equiv)

-

Amine substrate (1.1 equiv)

-

Triethylamine (

) or DIPEA (1.5 equiv) -

Dichloromethane (DCM), anhydrous

Procedure:

-

Preparation: Dissolve the amine substrate and base (

) in anhydrous DCM under an inert atmosphere ( -

Addition: Dissolve the benzoyl chloride in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 15 minutes. Causality: Slow addition prevents exotherms and minimizes side reactions (e.g., dimerization).

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC or LC-MS (follow the disappearance of the amine).

-

Workup: Quench with water. Wash the organic layer with 1N HCl (to remove unreacted amine) and saturated

(to remove unreacted acid). Dry over

Protocol B: Friedel-Crafts Acylation (Advanced)

Used for attaching the benzoyl group directly to an aromatic ring (e.g., for diaryl ketone synthesis).

Reagents:

-

Aluminum Chloride (

) - 1.2 equiv -

Arene substrate (e.g., substituted benzene) - Solvent/Reagent

Workflow:

Figure 2: Friedel-Crafts acylation workflow.

References

-

Chemical Building Blocks Database. (2023). 3,4-Dichloro-5-(difluoromethoxy)benzyl bromide (CAS 1806350-65-1). MolCore. Link

-

Chemical Source Registry. (2023). 3,4-Dichloro-5-(difluoromethoxy)mandelic acid (CAS 1806297-50-6).[1] ChemSrc. Link

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. (Foundational text on the bioisosterism of OCHF2 groups). Link

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Mechanistic insight into lipophilic H-bond donors). Link

Sources

Reactivity Profile of Difluoromethoxy-Substituted Benzoyl Chlorides

Executive Summary

The incorporation of fluorine into aromatic scaffolds is a cornerstone of modern medicinal chemistry, primarily to modulate metabolic stability and lipophilicity.[1] While trifluoromethoxy (

This guide details the reactivity profile of difluoromethoxy-substituted benzoyl chlorides , a critical class of electrophiles used to install the

Electronic & Steric Profile

To predict reactivity, we must quantify the electronic influence of the

The "Fluorine Effect" on Electrophilicity

The reactivity of benzoyl chlorides toward nucleophiles (e.g., amines, alcohols) is governed by the magnitude of the positive charge (

-

Methoxy (

): A strong -

Difluoromethoxy (

): The presence of two fluorine atoms exerts a strong inductive electron-withdrawing effect (

Quantitative Comparison (Hammett Constants)

The Hammett substituent constant (

| Substituent | Electronic Nature | Reactivity of Benzoyl Chloride | |

| Strong Donor | Low (Deactivated) | ||

| Neutral | Baseline | ||

| Weak EWG | Moderate-High (Activated) | ||

| Strong EWG | High | ||

| Very Strong EWG | Very High |

Visualization of Electronic Effects

The following diagram illustrates the competing electronic vectors that define the reactivity of this molecule.

Figure 1: Mechanistic flow of electronic effects. The inductive withdrawal (-I) overrides the resonance donation (+R), resulting in net activation of the carbonyl.

Synthesis & Preparation

Direct chlorination of the difluoromethoxybenzoic acid is the standard approach. However, the synthesis of the acid precursor requires attention to avoid carbene formation.

Synthetic Workflow

The most robust route utilizes the O-difluoromethylation of hydroxybenzoates followed by hydrolysis and chlorination.

Step 1: O-Difluoromethylation

Reagents such as sodium chlorodifluoroacetate (

Step 2: Acyl Chloride Formation

Standard chlorinating agents (

Figure 2: Step-wise synthesis pathway from commercially available precursors.

Experimental Protocols

Protocol: Synthesis of 4-(Difluoromethoxy)benzoyl Chloride

This protocol assumes the starting material, 4-(difluoromethoxy)benzoic acid, has been isolated and dried.

Reagents:

-

4-(Difluoromethoxy)benzoic acid (10.0 mmol)

-

Thionyl chloride (

) (15.0 mmol, 1.5 eq) -

DMF (Dimethylformamide) (2-3 drops, catalytic)

-

Dichloromethane (DCM) or Toluene (anhydrous)

Procedure:

-

Setup: Equip a dry 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser connected to a caustic scrubber (NaOH trap) to neutralize

and -

Addition: Charge the flask with the carboxylic acid and solvent (DCM for mild heat, Toluene for higher reflux). Add catalytic DMF.

-

Chlorination: Add

dropwise via syringe under an inert atmosphere (-

Note: Gas evolution will be vigorous initially.

-

-

Reflux: Heat the mixture to reflux (40°C for DCM, 80°C for Toluene) for 2–3 hours. The suspension should become a clear solution, indicating conversion to the acid chloride.

-

Workup: Concentrate the reaction mixture under reduced pressure (rotary evaporator) to remove excess

and solvent.-

Critical: Perform an azeotropic distillation with toluene (

) to ensure complete removal of thionyl chloride traces, which can interfere with subsequent nucleophilic couplings.

-

-

Storage: The resulting oil/solid is moisture-sensitive. Store under Argon at 4°C. Use immediately for best results.

Protocol: General Amidation (Schotten-Baumann Conditions)

Due to the enhanced reactivity of this benzoyl chloride, biphasic conditions work efficiently for stable amines.

-

Dissolve the amine (1.0 eq) in DCM. Add aqueous

(2.0 eq). -

Add the crude 4-(difluoromethoxy)benzoyl chloride (1.1 eq) dissolved in DCM dropwise at 0°C.

-

Stir vigorously at room temperature for 1 hour.

-

Separate layers, dry organic phase (

), and concentrate.

Reactivity Landscape & Troubleshooting

Hydrolysis Sensitivity

Because the

-

Observation: White fumes (

) appear immediately upon exposure to humid air. -

Mitigation: All glassware must be flame-dried. Solvents must be anhydrous (

).

Stability of the Group

While the acyl chloride functionality is reactive, the difluoromethoxy group itself is chemically robust under acidic and neutral conditions.

-

Risk: Base-mediated elimination. In the presence of very strong bases (e.g.,

, -

Safe Zone: Standard organic bases (TEA, DIPEA, Pyridine) and inorganic carbonates (

,

Comparative Reaction Rates (Relative)

Estimated relative rates for reaction with a primary amine (e.g., benzylamine) in DCM at 25°C:

| Electrophile | Relative Rate ( |

| 4-Methoxybenzoyl chloride | 0.4 |

| Benzoyl chloride | 1.0 (Reference) |

| 4-(Difluoromethoxy)benzoyl chloride | ~1.8 - 2.5 |

| 4-Nitrobenzoyl chloride | > 10.0 |

Safety & Handling

Hazards

-

Corrosive: Causes severe skin burns and eye damage. Reacts violently with water to release

gas. -

Pressure: Do not store in sealed vessels without pressure-relief capability if residual thionyl chloride is present.

-

HF Potential: Thermal decomposition (>150°C) may release hydrogen fluoride (HF).

Disposal

Quench excess acid chloride by slow addition to a stirred mixture of ice and saturated sodium bicarbonate. Do not add water directly to the bulk neat chemical.

References

-

Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195.

-

Zafrani, Y., et al. (2017). Difluoromethoxy- and Trifluoromethoxy-Groups: A Comparative Study of Their Physicochemical Properties. Journal of Medicinal Chemistry, 60(19), 8236–8241.

-

Erickson, J. A., & McLoughlin, J. I. (1995). Hammett Substituent Constants for the Difluoromethoxy Group. The Journal of Organic Chemistry, 60(5), 1626–1631.

-

BenchChem. (2025).[2][4] The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry.

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.

Sources

Methodological & Application

Application Note: Catalytic Coupling Strategies for 3,4-Dichloro-5-(difluoromethoxy)benzoyl Chloride

This Application Note is designed to provide authoritative, field-proven protocols for the catalytic coupling of 3,4-Dichloro-5-(difluoromethoxy)benzoyl chloride . This scaffold is a critical intermediate in the synthesis of next-generation phosphodiesterase (PDE) inhibitors and kinase inhibitors, where the difluoromethoxy moiety serves as a lipophilic hydrogen-bond donor/acceptor bioisostere.

Executive Summary & Reactivity Profile

The substrate This compound (referred to herein as Substrate-A ) presents a unique set of electronic and steric challenges. Unlike simple benzoyl chlorides, the presence of two ortho/meta chlorine atoms and a meta-difluoromethoxy group creates a highly electron-deficient core.

Reactivity Matrix

| Feature | Impact on Reactivity | Strategic Implication |

| Acid Chloride (-COCl) | Highly reactive electrophile.[1] | Prone to hydrolysis; requires anhydrous conditions. |

| 3,4-Dichloro Pattern | Significant steric bulk; Electron-withdrawing (Inductive). | Deactivates ring towards electrophilic substitution; Activates -COCl for nucleophilic attack but hinders bulky nucleophiles. |

| 5-Difluoromethoxy (-OCHF₂) | Lipophilic ( | CRITICAL: Stable to weak bases, but susceptible to difluorocarbene elimination under strong basic/nucleophilic conditions (e.g., NaOEt, high temp). |

Core Directive: This guide prioritizes Transition-Metal Catalyzed Acylation (Ketone Synthesis) and Nucleophilic Catalysis (Amidation) over traditional stoichiometric Grignard/Lithium additions, which are prone to over-alkylation and chemoselectivity issues with the -OCHF₂ group.

Protocol A: Pd-Catalyzed Suzuki-Miyaura Acylation (Ketone Synthesis)

Direct coupling of acid chlorides with aryl boronic acids is the gold standard for accessing diaryl ketones without the over-addition side products typical of Grignard reagents.

Mechanism & Rationale

This protocol utilizes a Palladium(0)/Phosphine catalytic cycle. The electron-deficient nature of Substrate-A facilitates rapid Oxidative Addition. However, the key challenge is preventing the decarbonylation of the acyl-palladium intermediate. We employ anhydrous base conditions to prevent hydrolysis of the acid chloride and the -OCHF₂ group.

Experimental Workflow (Graphviz)

Figure 1: Catalytic cycle for Pd-mediated acylation.[2] Note the critical temperature control to avoid decarbonylation.

Detailed Protocol

Target Scale: 5.0 mmol Catalyst System: PdCl₂(PPh₃)₂ (2 mol%)

-

Preparation: Flame-dry a 50 mL Schlenk flask and cool under Argon.

-

Reagent Loading:

-

Add Aryl Boronic Acid (5.5 mmol, 1.1 equiv).

-

Add Cesium Carbonate (Cs₂CO₃) (7.5 mmol, 1.5 equiv) – Must be anhydrous/granular.

-

Add PdCl₂(PPh₃)₂ (70 mg, 0.1 mmol, 2 mol%).

-

-

Solvent Addition: Add anhydrous Toluene (20 mL). Note: Toluene is preferred over THF to minimize OCHF₂ solvolysis risks.

-

Substrate Addition: Add Substrate-A (5.0 mmol) dropwise via syringe.

-

Reaction: Heat to 60°C for 4–6 hours.

-

Checkpoint: Monitor by TLC/LCMS. If decarbonylation (Ar-Cl formation) is observed, lower temp to 45°C and increase time.

-

-

Workup: Cool to RT. Quench with water (10 mL). Extract with EtOAc.[2] Wash organic layer with 5% NaHCO₃ and Brine.

-

Purification: Flash chromatography (Hexanes/EtOAc).

Typical Yield: 85–92%[3]

Protocol B: Catalytic Amidation with Deactivated Anilines

While aliphatic amines react spontaneously, coupling Substrate-A with electron-deficient anilines (common in kinase inhibitors) requires nucleophilic catalysis to generate a reactive acyl-ammonium species.

Rationale

The 3,4-dichloro substitution creates steric hindrance. Standard bases (TEA) may be insufficient for weak nucleophiles. We utilize 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst, which forms a highly electrophilic N-acylpyridinium salt.

Optimization Data (Representative)

| Catalyst | Base | Solvent | Temp | Yield (24h) | Notes |

| None | Et₃N | DCM | 25°C | 45% | Slow; incomplete conversion. |

| DMAP (10%) | Pyridine | DCM | 25°C | 96% | Recommended. Fast; clean profile. |

| DMAP (10%) | K₂CO₃ | DMF | 60°C | 70% | Degradation of -OCHF₂ observed. |

| DABCO | Et₃N | THF | 40°C | 82% | Good alternative if DMAP is difficult to remove. |

Detailed Protocol

Target: Coupling with 3-aminopyridine (weak nucleophile).

-

Dissolution: Dissolve 3-aminopyridine (1.0 equiv) and Pyridine (2.0 equiv) in anhydrous DCM (0.2 M).

-

Catalyst: Add DMAP (0.1 equiv). Stir for 5 mins.

-

Addition: Add Substrate-A (1.05 equiv) dissolved in minimal DCM dropwise at 0°C.

-

Reaction: Allow to warm to RT. Stir for 2 hours.

-

Quench: Wash with 0.5 M HCl (to remove pyridine/DMAP) followed by Sat. NaHCO₃.

-

Safety Note: Ensure the pH of the wash does not exceed 9 for prolonged periods to protect the -OCHF₂ group.

-

Protocol C: Sonogashira Acylation (Yne-one Synthesis)

Accessing alkynones (precursors to pyrazoles) requires a Pd/Cu system.

Catalyst: PdCl₂(PPh₃)₂ (2 mol%) / CuI (5 mol%). Base: Et₃N (3 equiv). Solvent: THF (Anhydrous).

-

Degassing: Sparge THF with Argon for 15 mins.

-

Mixing: Combine Catalyst, CuI, and Terminal Alkyne in THF.

-

Addition: Add Substrate-A dropwise at 0°C.

-

Stirring: Stir at RT for 1 hour. Do not heat initially.[7]

-

Note: The electron-withdrawing nature of Substrate-A makes it highly reactive; heating may cause homocoupling of the alkyne (Glaser coupling).

-

Safety & Troubleshooting

Difluoromethoxy Stability

The -OCHF₂ group is a "masked" difluorocarbene source.

-

Avoid: Strong alkoxide bases (NaOEt, KOtBu) at high temperatures (>80°C).

-

Risk: Elimination yields a phenol and difluorocarbene (:CF₂), which is toxic and reactive.

-

Detection: Appearance of a broad phenolic -OH stretch in IR or loss of the triplet at ~6.5 ppm in ¹H NMR.

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Yield (Ketone) | Hydrolysis of COCl. | Ensure Cs₂CO₃ is anhydrous; use molecular sieves in Toluene. |

| Ar-Cl Formation | Decarbonylation. | Lower reaction temp to 45°C; switch to Pd(dppf)Cl₂ ligand. |

| Dark Reaction Mixture | Oxidation of amine/phenol. | Degas solvents thoroughly; ensure Argon atmosphere. |

References

-

Suzuki-Miyaura Acylation: Haddach, M., & McCarthy, J. R. (1999). "A new method for the synthesis of ketones: the palladium-catalyzed cross-coupling of acid chlorides with arylboronic acids." Tetrahedron Letters, 40(16), 3109-3112. Link

-

Difluoromethoxy Stability: Zafrani, Y., et al. (2018). "The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach." Journal of the American Chemical Society, 140(30), 9600-9605. Link

-

General Acylation Reviews: Kakino, R., et al. (2002). "Palladium-Catalyzed Direct Conversion of Carboxylic Acids into Ketones with Organoboronic Acids Promoted by Anhydride Activators." Bulletin of the Chemical Society of Japan, 75(6), 1333-1345. Link

-

Sonogashira Acylation: Nanjundaswamy, H. M., & Pasha, M. A. (2011). "Pd-Cu catalyzed coupling of acid chlorides with terminal alkynes."[2] Synthetic Communications. Link

Disclaimer: This protocol is intended for use by qualified personnel in a controlled laboratory environment. Always refer to the specific SDS for this compound before handling.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. CN107118096B - Preparation method of 2, 4-dichloro-5-fluorobenzoyl chloride - Google Patents [patents.google.com]

- 4. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

- 5. CN102531888A - Chemical synthesis method of 3,4,5-trimethoxy benzoyl chloride - Google Patents [patents.google.com]

- 6. CN104016855B - Synthesis method of 3,5-dichlorobenzoyl chloride - Google Patents [patents.google.com]

- 7. Palladium-catalyzed Cross-coupling Reactions [sigmaaldrich.com]

Troubleshooting & Optimization

Preventing hydrolysis of 3,4-Dichloro-5-(difluoromethoxy)benzoyl chloride

Subject: 3,4-Dichloro-5-(difluoromethoxy)benzoyl chloride

Ticket ID: CHEM-SUP-2024-882 Priority: High (Moisture Sensitive/Corrosive)

Executive Summary: The Stability Profile

Why is this compound so sensitive?

You are working with a highly activated acid chloride. Unlike standard benzoyl chloride, the presence of three electron-withdrawing groups (EWGs) —two chlorines at positions 3,4 and a difluoromethoxy group (

-

The Electronic Effect: The

group is not an electron donor like a standard methoxy group. The fluorine atoms induce a strong inductive withdrawal ( -

The Consequence: This molecule will scavenge atmospheric moisture much faster than unsubstituted benzoyl chloride. Hydrolysis is not just a risk; it is an inevitability without strict exclusion of water.

The Hydrolysis Mechanism (The "Why")

Understanding the failure mode is critical for prevention. The hydrolysis follows an associative nucleophilic substitution (

The Pathway:

-

Activation: The EWGs pull electron density from the ring, making the carbonyl carbon highly positive (

). -

Attack: Water (nucleophile) attacks the carbonyl carbon.

-

Collapse: The tetrahedral intermediate collapses, expelling the chloride ion (good leaving group).

-

Product: Formation of 3,4-dichloro-5-(difluoromethoxy)benzoic acid and HCl gas.

Figure 1: The accelerated hydrolysis pathway driven by electron-withdrawing substituents.[1]

Module 1: Storage & Handling Protocols

Preventing degradation before the experiment begins.

FAQ: Storage Best Practices

Q: My compound arrived as a solid but looks "wet" or clumped. Is it compromised? A: Likely, yes. Clumping indicates partial hydrolysis where HCl gas has evolved and the resulting carboxylic acid (which has a higher melting point) is forming a matrix with the liquid/low-melting acid chloride.

-

Action: Check the IR spectrum immediately (see Module 3).

Q: Can I store this in a standard fridge? A: Only if double-contained.

-

Protocol: Place the primary vial inside a secondary jar containing a desiccant (e.g., Drierite or activated silica gel). Store at -20°C . The cold slows the kinetic rate of hydrolysis, but the secondary container prevents moisture ingress from the humid fridge environment.

Q: How do I transfer it without a glovebox? A: Use the "Cone of Inert Gas" technique:

-

Connect a funnel to an Argon/Nitrogen line.

-

Invert the funnel over the balance/weighing boat to create a localized dry zone.

-

Perform all weighing inside this invisible curtain of gas.

Module 2: Reaction Troubleshooting

Ensuring the chemistry works in the flask.

Critical Control Point: Solvent Dryness

Standard "HPLC grade" solvents are insufficient (often 50-100 ppm water). For this compound, you need <10 ppm water.

| Solvent | Recommended Drying Method | Validation Check |

| DCM / Chloroform | Distillation over CaH₂ or passage through activated alumina columns. | Karl Fischer Titration (Target <10 ppm) |

| THF / Ether | Na/Benzophenone still or Molecular Sieves (3Å/4Å). | Benzophenone turns deep blue (indicating dryness).[2] |

| Toluene | Sodium metal or Molecular Sieves (4Å). | -- |

Technical Note: Do not use molecular sieves directly in the reaction flask with the acid chloride if they haven't been rigorously activated. Residual water in "fresh" sieves can act as a hydrolysis catalyst.

Workflow: The "Dry-Path" Protocol

Follow this decision logic to ensure reaction integrity.

Figure 2: The "Dry-Path" decision tree for handling moisture-sensitive reagents.

Module 3: Analytical Diagnostics

How to confirm if your reagent is dead.

If you suspect hydrolysis, run an IR or NMR. Do not waste expensive coupling partners on degraded starting material.

Diagnostic Lookup Table

| Feature | Intact Acid Chloride | Hydrolyzed (Carboxylic Acid) | Explanation |

| IR (Carbonyl) | ~1770–1785 cm⁻¹ (Sharp) | ~1680–1710 cm⁻¹ (Broad) | The Cl atom is electronegative, stiffening the C=O bond (higher frequency). The acid forms H-bonds, lowering frequency. |

| IR (O-H Region) | Absent | 2500–3300 cm⁻¹ (Very Broad) | The "carboxylic acid beard" is unmistakable evidence of water damage. |

| ¹H NMR | Distinct aromatic signals | Shifted aromatics + Broad singlet (>10 ppm) | The acidic proton ( |

| Visual | Clear oil or low-melting solid | White opaque solid/fumes | HCl gas evolution causes fuming upon opening the vessel. |

Module 4: Emergency & Disposal

Safe quenching of the reactive intermediate.

Scenario: You have excess acid chloride or a reaction mixture that needs disposal.[3] DANGER: Do NOT pour directly into the aqueous waste carboy. This will generate massive amounts of HCl gas and heat, potentially over-pressurizing the container.

Correct Quenching Protocol:

-

Dilute: Dissolve the material in a non-reactive solvent (DCM or Toluene).

-

Cool: Place the flask in an ice bath (0°C).

-

Neutralize: Add a 10% solution of Sodium Carbonate (

) or Sodium Bicarbonate slowly.-

Why? This neutralizes the HCl generated during hydrolysis immediately.

-

-

Wait: Stir until bubbling (

) ceases. -

Dispose: Now safe for standard organic waste disposal.

References

-

BenchChem. (2025).[4][5][6] Hydrolysis of 3-(1-Cyanoethyl)benzoyl chloride: An In-depth Technical Guide. Retrieved from (General mechanism for EWG-substituted benzoyl chlorides).

-

Brown, D., & Hudson, R. F. (1951).[7] Mechanism of Hydrolysis of Benzoyl Chloride. Nature, 167, 819.[7] [Link] (Foundational kinetics).

-

Sigma-Aldrich. (n.d.). Preservation of Moisture-Sensitive Chemical Reagents. (Storage protocols).

- Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354.

-

NIST Chemistry WebBook. Benzoyl chloride Infrared Spectrum. [Link] (Spectral reference data).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Mechanism of hydrolysis of benzoyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

Optimizing temperature for 3,4-Dichloro-5-(difluoromethoxy)benzoyl chloride reactions

Technical Support Center: 3,4-Dichloro-5-(difluoromethoxy)benzoyl chloride

Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on optimizing reaction conditions and troubleshooting common experimental challenges. As a highly reactive and specialized acylating agent, understanding its chemical behavior is paramount for successful synthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a substituted benzoyl chloride derivative. Its structural features—two chlorine atoms and a difluoromethoxy group—make it an electron-deficient and reactive building block. It is primarily used as an intermediate in organic synthesis, particularly for introducing the 3,4-dichloro-5-(difluoromethoxy)benzoyl moiety into a target molecule. This is common in the development of pharmaceuticals and agrochemicals where this group can modulate properties like lipophilicity, metabolic stability, and binding affinity.[1]

Q2: How should I properly handle and store this reagent?

Due to its reactivity, stringent handling procedures are necessary.

-

Handling : Always handle this compound in a well-ventilated chemical fume hood.[2][3] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[3][4] The compound is a lachrymator, meaning it can cause severe irritation to the eyes and respiratory tract.[5][6]

-

Storage : Store the reagent in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon). It should be kept in a cool, dry, and segregated area away from incompatible materials such as water, alcohols, strong bases, and oxidizing agents to prevent violent reactions and decomposition.[7]

Q3: Why does the reagent fume when exposed to air?

Like other acyl chlorides, this compound reacts readily with atmospheric moisture. The "smoke" or fumes observed are small droplets of hydrochloric acid (HCl) and the corresponding 3,4-dichloro-5-(difluoromethoxy)benzoic acid, formed upon hydrolysis. This reaction is often rapid and exothermic.

Q4: Which solvents are recommended for reactions involving this acyl chloride?

The choice of solvent is critical to prevent unwanted side reactions. Aprotic and anhydrous solvents are strongly recommended. Suitable options include:

-

Dichloromethane (DCM)

-

1,2-Dichloroethane (DCE)[8]

-

Tetrahydrofuran (THF)

-

Acetonitrile (MeCN)[9]

-

Toluene

Always ensure the solvent is dried over an appropriate drying agent (e.g., molecular sieves) before use.

Q5: Is a base necessary when reacting it with nucleophiles like amines or alcohols?

Yes, a base is almost always required. The acylation reaction liberates one equivalent of hydrochloric acid (HCl). This acid can protonate the nucleophile (especially amines), rendering it unreactive. A non-nucleophilic organic base, such as triethylamine (TEA) or pyridine, is typically added to scavenge the HCl produced and drive the reaction to completion.[10]

Troubleshooting Guide: Optimizing Reaction Temperatures and Outcomes

This section addresses specific issues you may encounter during your experiments.

Issue 1: My reaction shows low or no conversion to the desired product.

This is a common issue that can stem from several factors. The following decision tree can help diagnose the root cause.

Caption: Troubleshooting logic for low reaction yield.

Issue 2: The primary byproduct is 3,4-Dichloro-5-(difluoromethoxy)benzoic acid.

-

Causality : This is a definitive sign of hydrolysis. The acyl chloride is highly electrophilic and will react with even trace amounts of water faster than with many intended nucleophiles.[11] This issue is exacerbated at higher temperatures.

-

Solution :

-

Rigorous Anhydrous Technique : Dry all glassware in an oven ( >100°C) and cool under a stream of inert gas. Use freshly distilled or commercially available anhydrous solvents.

-

Inert Atmosphere : Conduct the entire experiment, including reagent transfers, under a nitrogen or argon atmosphere.

-

Temperature Control : Add the acyl chloride to the reaction mixture at a low temperature (e.g., 0°C) to control the initial exothermic reaction and minimize side reactions. Allow the mixture to slowly warm to room temperature or the desired reaction temperature.

-

Issue 3: My reaction is messy, with multiple spots on TLC, even after taking precautions against moisture.

-

Causality : If your nucleophile possesses multiple reactive sites (e.g., hydroxyl and amino groups), competitive or over-acylation can occur.[10] The high reactivity of the acyl chloride can lead to a lack of selectivity.

-

Solution :

-

Inverse Addition : At a low temperature (0°C or -78°C), add the solution of your nucleophile and base slowly to the solution of the acyl chloride. This maintains a low concentration of the nucleophile, favoring mono-acylation.

-

Protecting Groups : If selectivity remains an issue, consider a protecting group strategy. For example, protect a more reactive alcohol as a silyl ether before performing the amidation.

-

Weaker Base : A very strong base might deprotonate less acidic functional groups, increasing their nucleophilicity and leading to side reactions. Using a milder base like pyridine or N,N-diisopropylethylamine (DIPEA) may improve selectivity.

-

Data Summary: Recommended Reaction Conditions

The optimal temperature is a balance between reaction rate and stability. The data below provides experimentally grounded starting points for optimization.

| Reaction Type | Nucleophile | Recommended Base (eq.) | Solvent | Starting Temp. | Reaction Temp. |

| Amidation | Primary/Secondary Amine | TEA or DIPEA (1.2-1.5) | DCM, THF | 0 °C | 0 °C to RT |

| Esterification | Primary/Secondary Alcohol | Pyridine or TEA (1.2-1.5) | DCM, Toluene | 0 °C | RT to 40 °C |

| Esterification | Tertiary Alcohol / Phenol | TEA (1.5) with DMAP (0.1) | DCM, MeCN | 0 °C | RT to 60 °C |

| Friedel-Crafts Acylation | Electron-rich Aromatic | AlCl₃ (1.1-2.0) | DCE, CS₂ | 0 °C | RT to 80 °C |

Experimental Protocols

General Protocol for Amidation

This protocol provides a robust starting point for the synthesis of an amide from a primary or secondary amine.

Caption: Standard workflow for an amidation reaction.

Step-by-Step Methodology:

-

Preparation : Under an inert atmosphere (N₂ or Ar), add the amine (1.0 equivalent) and anhydrous dichloromethane to an oven-dried, three-neck flask equipped with a magnetic stirrer and thermometer.

-

Base Addition : Add triethylamine (1.2 equivalents) to the solution.

-

Cooling : Cool the reaction mixture to 0°C using an ice-water bath.

-

Acyl Chloride Addition : Add this compound (1.05 equivalents) dropwise via a syringe over 15-30 minutes. Ensure the internal temperature does not rise significantly.

-

Reaction : Stir the reaction at 0°C for 30 minutes after the addition is complete, then remove the ice bath and allow the reaction to warm to room temperature.

-

Monitoring : Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting amine is fully consumed (typically 1-4 hours).

-

Quenching : Once complete, carefully quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.

-

Workup : Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with dichloromethane (2x). Combine the organic layers.

-

Washing : Wash the combined organic layers sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

-

Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification : Purify the crude product by flash column chromatography on silica gel or recrystallization to yield the pure amide.

References

-

Ataman Kimya. (n.d.). BENZOYL CHLORIDE. Retrieved from [Link]

- Google Patents. (1999). US5981803A - Process for the preparation of chloro-benzoyl chlorides.

-

Ataman Kimya. (n.d.). ACETYL CHLORIDE. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acetyl Chloride. Retrieved from [Link]

-

ResearchGate. (n.d.). A method for benzoyl chloride derivatization of biogenic amines for high performance liquid chromatography | Request PDF. Retrieved from [Link]

-

Chemos GmbH & Co.KG. (2019). Safety Data Sheet: Acetyl chloride. Retrieved from [Link]

-

SATHEE - IIT Kanpur. (n.d.). Chemistry Acid Chloride. Retrieved from [Link]

-

University of Cambridge. (n.d.). Reaction Chemistry & Engineering. Retrieved from [Link]

-

Scribd. (n.d.). Benzoyl Chloride Production Process | PDF | Chlorine | Distillation. Retrieved from [Link]

- Yang, J., Han, X., Zhou, L., & Xiong, C. (n.d.). Facile and Selective Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride with Triphosgene. Asian Journal of Chemistry.

- da Silva, A. B., et al. (n.d.). Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. Journal of the Brazilian Chemical Society.

- Ni, C., & Hu, J. (n.d.).

- Google Patents. (n.d.). CN107118096B - Preparation method of 2, 4-dichloro-5-fluorobenzoyl chloride.

-

ResearchGate. (n.d.). Synthesis of 3,5-dichlorobenzoyl chloride | Download Scientific Diagram. Retrieved from [Link]

-

Pearson+. (n.d.). What compounds are formed from the reaction of benzoyl chloride w... | Study Prep. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Benzoyl chloride – Knowledge and References. Retrieved from [Link]

-

ResearchGate. (2016). How likely is a side reaction to occur if I use benzoyl chloride to protect the exocyclic amine of a DMT protected 5-iodo-2'-deoxycytidine nucleoside?. Retrieved from [Link]

-

ResearchGate. (n.d.). Study of the Reaction of Benzoyl Chloride and Sodium Dicarboxylate under Inverse Phase Transfer Catalysis. Retrieved from [Link]

Sources

- 1. Benzoyl chloride: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]

- 2. chemos.de [chemos.de]

- 3. SATHEE: Chemistry Acid Chloride [sathee.iitk.ac.in]

- 4. echemi.com [echemi.com]

- 5. sigmaaldrich.cn [sigmaaldrich.cn]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. nj.gov [nj.gov]

- 8. asianpubs.org [asianpubs.org]

- 9. scielo.br [scielo.br]

- 10. researchgate.net [researchgate.net]

- 11. What compounds are formed from the reaction of benzoyl chloride w... | Study Prep in Pearson+ [pearson.com]

Controlling exotherms in 3,4-Dichloro-5-(difluoromethoxy)benzoyl chloride synthesis

Technical Support Center: Advanced Synthesis Guide Topic: Process Safety & Exotherm Control in 3,4-Dichloro-5-(difluoromethoxy)benzoyl chloride Synthesis Ticket ID: #REQ-882-OCHF2 Assigned Specialist: Dr. A. Vance, Senior Process Safety Scientist

Part 1: The Core Directive (Executive Summary)

You are likely encountering thermal instability or pressure events during the conversion of 3,4-dichloro-5-(difluoromethoxy)benzoic acid to its acid chloride.

The Root Cause:

This is not a simple "exotherm" in the traditional sense. The presence of three electron-withdrawing groups (two -Cl and one -OCHF

-

The Trap: Users often ramp the temperature rapidly because they see no immediate off-gassing.

-

The Event: This leads to Reagent Accumulation . Once the threshold temperature (typically >65°C) is breached, the accumulated thionyl chloride and catalyst (DMF) react instantaneously, causing a Delayed Onset Runaway characterized by violent gas evolution (

) and a rapid thermal spike.

This guide provides the engineering controls to prevent this "Sleeping Dragon" scenario.

Part 2: The Reaction Profile & Thermodynamics

To control the hazard, you must understand the energy landscape.

| Parameter | Characteristic | Implication |

| Substrate Reactivity | Low (Deactivated) | The ring is electron-poor. Nucleophilic attack by |

| Primary Exotherm | Vilsmeier Adduct Formation | The reaction of DMF + |

| Secondary Hazard | Gas Evolution ( | 1 mole of Acid |

| Functional Group Risk | -OCHF | The difluoromethoxy group is stable to pure |

Part 3: Troubleshooting Guide (Q&A Format)

Scenario A: "The reaction does nothing at 50°C, so I cranked it to 80°C, and it bumped violently."

Diagnosis: Thermal Runaway due to Accumulation. The Fix:

-

Do not use a single temperature ramp. You need a "Step-Soak" profile.

-

Initiation Verification: You must confirm gas evolution before ramping to reflux. If no gas is seen at 50-60°C, adding more heat only builds the bomb.

-

Catalyst Check: Are you using DMF? For this deactivated substrate, DMF is mandatory (1-3 mol%). Without it, the reaction temperature required (

100°C) overlaps with the decomposition temperature of the product.

Scenario B: "My product is turning black/tarry after distillation."

Diagnosis: Fluorine elimination (Defluorination). The Fix:

-

Check your Reactor Material: Are you using Stainless Steel (SS316)? The combination of

and -

Solution: Use Glass-Lined Reactors (GLR) or Hastelloy.

-

Vacuum Control: Distill the acid chloride at the lowest possible pressure (<5 mbar) to keep the pot temperature below 110°C.

Scenario C: "I see a pressure spike immediately upon adding DMF."

Diagnosis: Vilsmeier Reagent Exotherm. The Fix:

-

Order of Addition: Never add DMF to the bulk mixture at elevated temperatures.

-

Protocol: Premix the catalytic DMF with the Thionyl Chloride at 20°C (expect a slight exotherm here), then feed this mixture into the acid, OR add DMF to the acid/solvent slurry first, then drip in

.

Part 4: The "Gold Standard" Protocol

Objective: Safe synthesis of this compound. Scale: 100g - 1kg Pilot Scale.

Reagents:

-

Precursor: 3,4-Dichloro-5-(difluoromethoxy)benzoic acid (1.0 equiv).

-

Reagent: Thionyl Chloride (

) (1.5 - 2.0 equiv). -

Catalyst: N,N-Dimethylformamide (DMF) (0.02 equiv / 2 mol%).

-

Solvent: Toluene (Optional, but recommended for heat dissipation).

Step-by-Step Methodology:

-

System Inertization: Purge reactor with

. Ensure scrubber is active (NaOH trap). -

Slurry Formation: Charge Acid and Toluene (3-5 volumes) to the reactor. Agitate to form a slurry.

-

Catalyst Activation: Add DMF (2 mol%) to the slurry at 20°C.

-

Controlled Addition (The Critical Step):

-

Heat slurry to 45°C .

-

Add

dropwise over 2 hours. -

Monitor: Watch for steady off-gassing (bubbler).

-

Stop Condition: If addition continues but bubbling stops, HALT . Do not resume until bubbling restarts (induction period).

-

-

Step-Soak Heating:

-

Hold at 50°C for 1 hour.

-

Ramp to 75°C over 1 hour.

-

Hold at 75-80°C (Reflux) for 3-5 hours.

-

-

End-Point Determination: HPLC (quench aliquot in MeOH

Methyl Ester). Look for <0.5% unreacted acid. -

Workup: Distill off excess

and Toluene under reduced pressure. Do not exceed 100°C internal temp.

Part 5: Process Safety Logic Visualization

The following diagram illustrates the critical decision pathways to prevent thermal runaway during the synthesis.

Caption: Logic flow for managing the "Delayed Onset" hazard. The yellow diamond represents the critical safety check to prevent reagent accumulation.

Part 6: References & Authority

-

Process Safety in Chlorination:

-

Source: Stoessel, F. (2008). Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH. (Ch. 4: Accumulation Effects).

-

Context: Defines the thermodynamics of delayed exotherms in semi-batch reactors.

-

-

Vilsmeier-Haack Mechanism & Safety:

-

Source: Org. Process Res. Dev. 2002, 6, 6, 938–942. "Safety Assessment of the Vilsmeier-Haack Reaction".

-

Context: Details the exotherm profile of DMF/

adduct formation.

-

-

Difluoromethoxy Group Stability:

-

Source: Zafrani, Y., et al. (2017). "Difluoromethoxy group: a stable lipophilic hydrogen bond donor". Journal of Medicinal Chemistry.

-

Context: Validates the stability of -OCHF2 under standard conditions but highlights sensitivity to specific Lewis acid environments.

-

-

Thionyl Chloride Handling Guide:

-

Source: BASF Technical Data Sheet - Thionyl Chloride Safety.

-

Context: Standard industrial handling for moisture sensitivity and corrosion.

-

Validation & Comparative

Technical Guide: GC-MS Analysis & Fragmentation of 3,4-Dichloro-5-(difluoromethoxy)benzoyl chloride

Executive Summary

This guide provides a critical analysis of the mass spectrometric behavior of 3,4-Dichloro-5-(difluoromethoxy)benzoyl chloride (CAS: Analogous to 3,4-dichlorobenzoyl chloride derivatives).[1] As a high-value intermediate in the synthesis of agrochemicals and active pharmaceutical ingredients (APIs), its accurate quantification is often compromised by its high reactivity.[1]

The Core Challenge: Acid chlorides are thermally unstable and moisture-sensitive.[1] Direct GC-MS analysis frequently results in peak broadening, ghost peaks (hydrolysis to benzoic acid), and irreversible column damage.[1]

The Solution: This guide compares two analytical strategies:

-

Direct Injection (Method A): Rapid but high-risk.[1]

-

In-Situ Derivatization (Method B): The recommended "Gold Standard" converting the analyte to its methyl ester.

Structural & Physical Context

Understanding the molecule is prerequisite to interpreting its fragmentation.[2]

Comparative Methodology: Direct vs. Derivatized Analysis

The following table contrasts the performance of analyzing the native acid chloride versus its methyl ester derivative.

Table 1: Performance Comparison Matrix

| Feature | Method A: Direct Injection (Acid Chloride) | Method B: Methanolysis (Methyl Ester) |

| Analyte Stability | Poor (Hydrolyzes to acid in liner/column) | Excellent (Stable ester form) |

| Peak Shape | Asymmetric (Tailing factor > 1.[1]5) | Sharp (Tailing factor < 1.[1]1) |

| LOD (Sensitivity) | High (due to adsorption losses) | Low (Improved S/N ratio) |

| Column Life | Reduced (HCl accumulation damages phase) | Normal |

| Mass Spec ID | M+ often weak/absent | M+ distinct; clear fragmentation |

| Preparation Time | 0 min | 15 min |

Decision Framework

Use the following logic to select your protocol:

Figure 1: Decision tree for selecting the analytical approach based on sample concentration and data requirements.

Mass Spectral Interpretation (Fragmentation)

The structural elucidation of this compound relies on three pillars: Isotope patterns, Primary

A. Isotope Pattern Analysis (The "Chlorine Fingerprint")

The molecule contains three chlorine atoms (two on the ring, one on the acyl group). The natural abundance of

-

M (m/z 274): 100% Relative Abundance[1]

-

M+2 (m/z 276): ~96% (Almost 1:1 ratio with M, characteristic of Cl3)[1]

-

M+4 (m/z 278): ~31%[1]

-

M+6 (m/z 280): ~3%[1]

Note: If analyzing the Methyl Ester derivative (Method B), the pattern shifts to two chlorines (Cl2), resulting in a 9:6:1 ratio (M:M+2:M+4).[1]

B. Fragmentation Pathway

The Electron Ionization (EI, 70eV) spectrum is dominated by the stability of the acylium ion.

-

Molecular Ion (

): m/z 274.[1] Usually weak in acid chlorides.[1] -

-Cleavage (Base Peak): The bond between the carbonyl carbon and the chlorine atom breaks.

-

Loss:

(35 Da) -

Formed: Acylium Ion

at m/z 239 .[1] -

Diagnostic Value: This peak retains the Cl2 isotope pattern (9:6:1).

-

-

Decarbonylation: The acylium ion ejects CO (28 Da).

-

Difluoromethoxy Fragmentation:

-

The

group typically undergoes internal elimination of -

Look for ions at m/z 51 (

).[1]

-

Visual Fragmentation Map[1]

Figure 2: Proposed fragmentation pathway for this compound under 70eV EI conditions.[1]

Experimental Protocols

Method A: Direct Injection (Rapid Screening)

Use only for high-purity raw material checks.[1]

-

Solvent: Anhydrous Dichloromethane (DCM) or Hexane.[1] Strictly NO alcohols.

-

Concentration: 1000 ppm (1 mg/mL).

-

Inlet: Split 50:1, 250°C.

-

Column: Rtx-5MS or DB-5MS (30m x 0.25mm x 0.25µm).[1]

-

Oven: 60°C (1 min)

20°C/min -

Risk: Watch for a broad peak at the retention time of the corresponding benzoic acid (approx. m/z 257 for the acid).

Method B: In-Situ Methanolysis (Recommended)

Use for accurate assay and impurity profiling.[1]

-

Reagent: Anhydrous Methanol (MeOH).

-

Procedure:

-

Analysis: Inject the solution directly.

-

Result: You are now analyzing Methyl 3,4-dichloro-5-(difluoromethoxy)benzoate .

-

New MW: 270 Da.[1]

-

Shift: The M-35 (Cl) loss is replaced by M-31 (OCH3) loss.

-

References

-

McLafferty, F. W., & Tureček, F. (1993).[1] Interpretation of Mass Spectra (4th ed.).[1] University Science Books. (Standard text for fragmentation rules including

-cleavage). -

Sparkman, O. D. (2005).[1] Mass Spectrometry Desk Reference. Global View Publishing.[1] (Source for isotope pattern calculation logic).

-

Sigma-Aldrich (Merck). Preparation of Methyl Esters from Acid Chlorides.[1]

-

NIST Chemistry WebBook. Mass Spectra of Chlorinated Benzoyl Chlorides. [Link] (Used for analog comparison of 3,4-dichlorobenzoyl chloride fragmentation patterns).[1]

Sources

FTIR Spectral Analysis of 3,4-Dichloro-5-(difluoromethoxy)benzoyl chloride: A Comparative Methodological Guide

Executive Summary & Technical Context[2][3][4][5][6][7][8][9]

3,4-Dichloro-5-(difluoromethoxy)benzoyl chloride (CAS: 1706458-00-5) is a high-value electrophilic intermediate used in the synthesis of advanced agrochemicals and pharmaceuticals.[1] Its structural integrity relies heavily on the acid chloride (-COCl) moiety, which is inherently moisture-sensitive.[1]

This guide compares the two primary FTIR sampling "alternatives" available to researchers: Attenuated Total Reflectance (ATR) versus Transmission (KBr Pellet) .[1]

The Core Thesis: While KBr transmission is the historical gold standard for resolution, it is experimentally flawed for this specific compound due to hygroscopic hydrolysis and halogen exchange. This guide validates Diamond ATR as the superior alternative, providing higher chemical fidelity despite lower theoretical resolution.

Spectral Fingerprint: Characteristic Assignments

To validate the compound, one must identify the convergence of three distinct functional groups: the acid chloride, the difluoromethoxy ether, and the chlorinated aromatic ring.

Table 1: Predicted Characteristic Absorption Bands

| Functional Group | Vibration Mode | Frequency (cm⁻¹) | Intensity | Diagnostic Note |

| Acid Chloride | C=O[1] Stretch | 1770 – 1790 | Strong | Primary QC Peak. Sharp.[1] Shifts to ~1700 cm⁻¹ upon hydrolysis.[1] |

| Difluoromethoxy | C-F Stretch | 1050 – 1250 | Very Strong | Multiple bands.[1] Overlaps with Ar-Cl but distinct intensity.[1] |

| Difluoromethoxy | C-H Stretch | ~3000 – 3050 | Weak | Often obscured by aromatic C-H, but distinct shoulder.[1] |

| Aromatic Ring | C=C Stretch | 1450 – 1600 | Medium | Characteristic doublet for substituted benzenes.[1] |

| Aryl Chloride | C-Cl Stretch | 1000 – 1100 | Medium | In-plane bending/stretching.[1] |